4-(1-benzyl-1H-pyrazol-4-yl)-5-[1-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl]-4H-1,2,4-triazole-3-thiol
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Overview
Description
“4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-[2-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE” is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the pyrazole and triazole rings, followed by their functionalization and coupling. Common reagents used in these reactions include hydrazines, aldehydes, and various chlorinating agents. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of such complex compounds usually involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using halogenated intermediates and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated intermediates, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to form strong interactions with metal ions, which can inhibit enzyme activity. Additionally, the pyrazole moiety may interact with biological receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: Known for their antifungal and antibacterial properties.
Pyrazole derivatives: Often used as anti-inflammatory and analgesic agents.
Benzyl-substituted compounds: Commonly found in various pharmaceuticals due to their stability and bioavailability.
Uniqueness
The unique combination of the triazole and pyrazole rings in this compound, along with the specific substituents, may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Properties
Molecular Formula |
C20H22ClN7S |
---|---|
Molecular Weight |
428.0 g/mol |
IUPAC Name |
4-(1-benzylpyrazol-4-yl)-3-[1-(4-chloro-3,5-dimethylpyrazol-1-yl)propan-2-yl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C20H22ClN7S/c1-13(10-27-15(3)18(21)14(2)25-27)19-23-24-20(29)28(19)17-9-22-26(12-17)11-16-7-5-4-6-8-16/h4-9,12-13H,10-11H2,1-3H3,(H,24,29) |
InChI Key |
NEDHQILEZDXGBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(C)C2=NNC(=S)N2C3=CN(N=C3)CC4=CC=CC=C4)C)Cl |
Origin of Product |
United States |
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